molecular formula C16H44N2Si4 B14673018 1,4-Butanediamine, N,N,N',N'-tetrakis(trimethylsilyl)- CAS No. 39772-63-9

1,4-Butanediamine, N,N,N',N'-tetrakis(trimethylsilyl)-

Cat. No.: B14673018
CAS No.: 39772-63-9
M. Wt: 376.9 g/mol
InChI Key: HALMUIBMTWWREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is a chemical compound with the molecular formula C16H44N2Si4. This compound is characterized by the presence of four trimethylsilyl groups attached to the nitrogen atoms of 1,4-butanediamine. The trimethylsilyl groups are known for their ability to protect amine functionalities during chemical reactions, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- can be synthesized through the reaction of 1,4-butanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

1,4-Butanediamine+4(Trimethylsilyl chloride)1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)-+4(Hydrochloric acid)\text{1,4-Butanediamine} + 4 \text{(Trimethylsilyl chloride)} \rightarrow \text{1,4-Butanediamine, N,N,N',N'-tetrakis(trimethylsilyl)-} + 4 \text{(Hydrochloric acid)} 1,4-Butanediamine+4(Trimethylsilyl chloride)→1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)-+4(Hydrochloric acid)

Industrial Production Methods

Industrial production of 1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl groups, regenerating the free amine functionalities.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used to replace the trimethylsilyl groups.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl groups.

    Oxidation and Reduction: Strong oxidizing or reducing agents can be used, but these reactions are less frequently encountered.

Major Products

    Substitution Reactions: The major products are the substituted derivatives of 1,4-butanediamine.

    Hydrolysis: The major product is 1,4-butanediamine.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- has several scientific research applications, including:

    Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: Employed in the synthesis of biologically active compounds where protection of amine groups is necessary.

    Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of amine groups are required.

    Industry: Applied in the production of polymers and other materials where controlled reactivity of amine groups is essential.

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- primarily involves the protection of amine groups. The trimethylsilyl groups prevent the amines from participating in unwanted side reactions, allowing for selective transformations. The compound can be deprotected under specific conditions to regenerate the free amine functionalities, enabling further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but with methyl groups instead of trimethylsilyl groups.

    N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: Contains aminopropyl groups instead of trimethylsilyl groups.

Uniqueness

1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which provide steric protection and stability to the amine functionalities. This makes it particularly valuable in synthetic applications where selective protection and deprotection of amines are required.

Properties

CAS No.

39772-63-9

Molecular Formula

C16H44N2Si4

Molecular Weight

376.9 g/mol

IUPAC Name

N,N,N',N'-tetrakis(trimethylsilyl)butane-1,4-diamine

InChI

InChI=1S/C16H44N2Si4/c1-19(2,3)17(20(4,5)6)15-13-14-16-18(21(7,8)9)22(10,11)12/h13-16H2,1-12H3

InChI Key

HALMUIBMTWWREW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.